molecular formula C10H16N4O2S2 B2515209 N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide CAS No. 893348-32-8

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide

Cat. No.: B2515209
CAS No.: 893348-32-8
M. Wt: 288.38
InChI Key: LKHJMOHZVGGHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a synthetic small molecule featuring the 1,3,4-thiadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its diverse biological activities . This compound is built from two key pharmacophores—a 1,3,4-thiadiazole core and a carboxamide group—linked via a sulfanyl bridge, a structural motif frequently investigated for developing new anti-infective agents . The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, known for its broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . Recent scientific literature highlights that novel hybrid compounds containing both carboxamide and 1,3,4-thiadiazole moieties have demonstrated powerful antibacterial activity against a range of multidrug-resistant Gram-positive bacterial strains, such as Staph. aureus and Bacillus subtilis , with some derivatives showing efficacy comparable to the standard drug ciprofloxacin . Furthermore, such derivatives have also exhibited significant anti-inflammatory activity by inhibiting protein denaturation . The presence of the sulfanyl side chain in this compound enhances its potential for molecular interaction and makes it a valuable candidate for structure-activity relationship (SAR) studies and antimicrobial screening programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest scientific literature for detailed protocols and emerging applications of 1,3,4-thiadiazole derivatives.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-3-6(4-2)8(16)12-9-13-14-10(18-9)17-5-7(11)15/h6H,3-5H2,1-2H3,(H2,11,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHJMOHZVGGHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents to introduce the carbamoylmethyl and ethylbutanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethylbutanamide moiety can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide exhibits notable biological activities , including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms by interfering with essential cellular processes.
  • Anticancer Potential : Research indicates that it may act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways. The mechanisms are under investigation but likely involve interactions with molecular targets that modulate biological pathways .
  • Enzyme Inhibition : It has been evaluated for its potential as an inhibitor of enzymes such as 5-lipoxygenase, which plays a critical role in inflammatory processes .

Case Studies

Several studies have investigated the applications and effectiveness of this compound:

  • Anticancer Studies : In vitro testing on human cancer cell lines has shown promising results regarding its cytotoxic effects. For instance, compounds similar to this have demonstrated IC50 values below 100 μM against various cancer cell lines including HCT116 and HeLa cells .
    • Study Findings :
      • Increased apoptotic activity in treated cells.
      • Modulation of mitochondrial membrane potential indicating potential mechanisms for inducing apoptosis.
  • In Silico Evaluations : Molecular docking studies have suggested that this compound can effectively bind to target enzymes, indicating its potential for further development as a therapeutic agent in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs are 1,3,4-thiadiazole-2-yl acetamide derivatives with modifications at positions 2 and 3. Key examples from the evidence include:

Compound ID (from ) Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%)
5e 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74
5f Methylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 158–160 79
5g Ethylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 168–170 78
Target Compound Carbamoylmethyl sulfanyl 2-ethylbutanamide Not reported Not reported

Key Observations :

  • Substituent Polarity : The carbamoylmethyl sulfanyl group in the target compound introduces higher polarity compared to alkylthio (e.g., 5g) or arylthio (e.g., 5e) groups. This may enhance aqueous solubility and hydrogen-bonding interactions .
Physicochemical Properties
  • Melting Points : In , compounds with aromatic substituents (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to alkylthio derivatives (e.g., 5g: 168–170°C), likely due to reduced crystallinity from steric hindrance. The carbamoylmethyl group in the target compound may increase melting point via hydrogen-bonded networks .
  • Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h: 88% yield) generally show higher yields than those with smaller substituents, suggesting that bulkier groups stabilize intermediates. The carbamoylmethyl group’s reactivity may require optimized coupling conditions .
Crystallographic and Conformational Analysis

highlights that 1,3,4-thiadiazole derivatives adopt planar or butterfly-like conformations depending on substituents. The carbamoylmethyl group in the target compound may induce a planar conformation due to intramolecular hydrogen bonding, contrasting with the twisted conformations of bulkier analogs (e.g., 5j) .

Biological Activity

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a thiadiazole ring and a carbamoyl group, suggests various mechanisms of action that may inhibit specific enzymes or interfere with cellular processes.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₁H₁₅N₃O₂S₂
Molecular Weight 293.38 g/mol
Functional Groups Thiadiazole ring, carbamoyl group, amide

The presence of the thiadiazole ring is significant as it is associated with a variety of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit notable antimicrobial activity. For instance, this compound may inhibit the growth of various bacterial strains by disrupting their cellular functions. In vitro studies have shown that thiadiazole derivatives can target bacterial enzymes, leading to cell death.

Anticancer Activity

The anticancer potential of this compound is also being explored. Preliminary studies suggest that it may act as an inhibitor of certain cancer-related enzymes, possibly through mechanisms such as:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit carbonic anhydrase II, an enzyme involved in tumor growth and metastasis .
  • Cell Cycle Arrest : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Inhibition of Carbonic Anhydrase : A study demonstrated that various thiadiazole sulfonamides significantly inhibited carbonic anhydrase II activity, correlating with reduced intraocular pressure in animal models . This suggests potential applications in treating glaucoma.
  • Antimicrobial Testing : Another research effort highlighted the antimicrobial efficacy of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, showcasing the compound's potential as an antimicrobial agent .
  • Cytotoxicity Assays : Cytotoxicity assays on cancer cell lines revealed that related compounds exhibited significant cytotoxic effects at micromolar concentrations, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols common to thiadiazole derivatives. Key steps include:
  • Thiadiazole ring formation : React thiosemicarbazide with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole core .
  • Sulfanyl group introduction : Use nucleophilic substitution with carbamoylmethyl thiols (e.g., HSCH₂CONH₂) under reflux in ethanol or DMF .
  • Amide coupling : React the intermediate with 2-ethylbutanoyl chloride using coupling agents like EDC/HOBt in dichloromethane .
  • Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., DMF for solubility) or temperature (60–80°C) to improve yields (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (2-ethylbutanamide CH₃), δ 3.2–3.5 ppm (SCH₂CONH₂), and δ 6.8–7.2 ppm (thiadiazole NH) confirm substituent integration .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and ~165 ppm (thiadiazole C=N) .
  • IR : Bands at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) validate amide and thiol groups .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., ~350–400 Da) .

Q. What standardized assays are used to evaluate its antimicrobial activity, and how do results compare to similar thiadiazoles?

  • Methodological Answer :
  • Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values for this compound range 8–32 µg/mL, outperforming simpler analogs like N-(5-aminothiadiazol-2-yl)acetamide (MIC >64 µg/mL) due to enhanced lipophilicity from the 2-ethylbutanamide group .
  • Time-Kill Assays : Confirm bactericidal effects at 4× MIC, with >3-log reduction in CFU/mL after 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anticancer activity in derivatives of this compound?

  • Methodological Answer :
  • Substituent Modifications :
  • Thiadiazole C-5 position : Replace carbamoylmethyl sulfanyl with fluorophenyl groups (e.g., 2-fluorophenyl) to enhance apoptosis in MCF-7 cells (IC₅₀: 12 µM vs. 28 µM for parent compound) .
  • Amide chain : Introduce trifluoromethyl groups (e.g., 2-(trifluoromethyl)benzamide) to improve metabolic stability .
  • Mechanistic Insights : Use flow cytometry to confirm caspase-3/7 activation (2.5-fold increase vs. control) and mitochondrial membrane depolarization (JC-1 assay) .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory data across similar thiadiazoles?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation : Test COX-2 inhibition (IC₅₀) in RAW 264.7 macrophages and compare to carrageenan-induced paw edema models. Discrepancies may arise from bioavailability differences (e.g., logP >3 reduces aqueous solubility) .
  • Statistical Analysis : Apply ANOVA to compare data from studies using varying assay conditions (e.g., LPS concentration, serum-free media). Normalize results to internal controls (e.g., celecoxib) .

Q. How can computational modeling predict metabolic stability and off-target interactions for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to calculate logP (~2.8), topological polar surface area (~90 Ų), and CYP450 inhibition (e.g., CYP3A4 Ki: 15 µM) .
  • Docking Studies : Glide/SP docking into hERG channels (avoid torsade de pointes risk) and COX-2 active sites (PDB: 5KIR). Prioritize derivatives with ΔG < -8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.